molecular formula C14H17N3O4S2 B11275410 N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide

N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide

Cat. No.: B11275410
M. Wt: 355.4 g/mol
InChI Key: QZQZMYDURMLZNG-UHFFFAOYSA-N
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Description

N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridazine ring substituted with a methanesulfonyl group and a phenylpropane sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide

InChI

InChI=1S/C14H17N3O4S2/c1-3-9-23(20,21)17-12-6-4-5-11(10-12)13-7-8-14(16-15-13)22(2,18)19/h4-8,10,17H,3,9H2,1-2H3

InChI Key

QZQZMYDURMLZNG-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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